molecular formula C13H18O2 B14496607 Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate CAS No. 64081-51-2

Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate

Katalognummer: B14496607
CAS-Nummer: 64081-51-2
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: BXYVHVGVTJUZLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethyl and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate typically involves the reaction of 1,3-dimethylcyclohexa-2,5-diene with ethyl acrylate under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various substituted esters.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological molecules. The pathways involved include the activation of specific signaling cascades that lead to the observed biological effects .

Eigenschaften

CAS-Nummer

64081-51-2

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate

InChI

InChI=1S/C13H18O2/c1-4-15-12(14)7-9-13(3)8-5-6-11(2)10-13/h5,7-10H,4,6H2,1-3H3

InChI-Schlüssel

BXYVHVGVTJUZLZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=CC1(C=CCC(=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.